Aluminium p-toluenesulphonate
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Overview
Description
Aluminium p-toluenesulphonate is an organometallic compound with the molecular formula C21H21AlO9S3. It is known for its applications in various fields, including organic synthesis and industrial processes. The compound is characterized by the presence of aluminium and p-toluenesulphonate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aluminium p-toluenesulphonate typically involves the reaction of aluminium salts with p-toluenesulphonic acid. One common method is the reaction of aluminium chloride with p-toluenesulphonic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, this compound is produced by the sulfonation of toluene followed by the reaction with aluminium salts. The process involves the use of concentrated sulphuric acid to sulfonate toluene, forming p-toluenesulphonic acid, which is then reacted with aluminium chloride to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Aluminium p-toluenesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonate group.
Complexation Reactions: Aluminium in the compound can form complexes with other ligands, enhancing its reactivity in certain conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Complexation: Ligands like ethylenediamine and bipyridine can be used to form stable complexes with this compound.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted aromatic compounds can be formed.
Complexes: Stable aluminium-ligand complexes are formed, which can be used in further chemical transformations.
Scientific Research Applications
Aluminium p-toluenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring strong acid catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of aluminium p-toluenesulphonate involves its ability to act as a Lewis acid, facilitating various chemical reactions. The aluminium ion can coordinate with electron-rich species, enhancing the reactivity of the compound. This coordination ability makes it a valuable catalyst in organic synthesis and industrial processes .
Comparison with Similar Compounds
Sodium p-toluenesulphonate: Similar in structure but contains sodium instead of aluminium.
Methyl p-toluenesulphonate: Used as a sulfonylating agent in organic synthesis.
Uniqueness: Aluminium p-toluenesulphonate is unique due to the presence of aluminium, which imparts distinct catalytic properties and reactivity. Its ability to form stable complexes with various ligands makes it versatile in both research and industrial applications.
Properties
CAS No. |
14472-28-7 |
---|---|
Molecular Formula |
C7H8AlO3S |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
aluminum;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.Al/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI Key |
ZQYJFGBEAGORHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Al+3] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.[Al] |
Key on ui other cas no. |
14472-28-7 |
Origin of Product |
United States |
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